molecular formula C11H10N2O B14084486 [3,3'-Bipyridin]-4-ylmethanol

[3,3'-Bipyridin]-4-ylmethanol

Cat. No.: B14084486
M. Wt: 186.21 g/mol
InChI Key: PDFHTFSFKBPTGW-UHFFFAOYSA-N
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Description

[3,3'-Bipyridin]-4-ylmethanol is a bipyridine derivative featuring two pyridine rings connected at their 3- and 3'-positions, with a hydroxymethyl (-CH₂OH) substituent at the 4-position of one pyridine ring. Its bipyridine core distinguishes it from monopyridine methanol derivatives, which are more extensively documented in pyridine chemistry literature .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(3-pyridin-3-ylpyridin-4-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-10-3-5-13-7-11(10)9-2-1-4-12-6-9/h1-7,14H,8H2

InChI Key

PDFHTFSFKBPTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CN=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridin]-4-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of [3,3’-Bipyridin]-4-ylmethanol often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyridin]-4-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [3,3’-Bipyridin]-4-ylmethanol can yield [3,3’-Bipyridin]-4-carbaldehyde, while reduction can produce [3,3’-Bipyridin]-4-ylmethane.

Scientific Research Applications

[3,3’-Bipyridin]-4-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3,3’-Bipyridin]-4-ylmethanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the metal ion and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights two pyridine methanol derivatives with structural similarities to [3,3'-Bipyridin]-4-ylmethanol. While direct comparative studies are absent, structural and substituent-based differences can be inferred to hypothesize key distinctions in reactivity, solubility, and applications.

Structural and Substituent Analysis

The table below summarizes structural features of [3,3'-Bipyridin]-4-ylmethanol and related compounds from the evidence:

Compound Name Core Structure Substituents Catalog Reference
[3,3'-Bipyridin]-4-ylmethanol Bipyridine (3,3') -CH₂OH at position 4 of one pyridine ring Not provided
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Monopyridine -CH₂OH at position 4; -Cl at position 2; -CH(OCH₃)₂ at position 3 102
(2,3,6-Trimethoxypyridin-4-yl)methanol Monopyridine -CH₂OH at position 4; -OCH₃ at positions 2, 3, and 6 76

Key Differences and Implications

This could enhance metal-binding capabilities for catalytic or medicinal use . Monopyridine derivatives (e.g., entries 102 and 76) lack such coordination versatility but may exhibit improved solubility due to smaller molecular size.

Electron-Donating Groups: The methoxy (-OCH₃) groups in compound 76 enhance electron density on the pyridine ring, possibly stabilizing charge-transfer interactions or modifying pharmacokinetic properties . Steric Hindrance: The dimethoxymethyl group in compound 102 introduces steric bulk, which could hinder interactions at the pyridine ring’s 3-position.

Hypothesized Physicochemical Properties: Solubility: The trimethoxy-substituted compound (entry 76) may exhibit higher aqueous solubility compared to [3,3'-Bipyridin]-4-ylmethanol due to polar methoxy groups. Stability: The chloro-substituted derivative (entry 102) might be more prone to hydrolysis under basic conditions compared to methoxy analogs.

Research Findings and Limitations

Available Data Gaps

  • Synthesis and Characterization: No synthetic routes or spectroscopic data (e.g., NMR, IR) for [3,3'-Bipyridin]-4-ylmethanol are documented in the provided evidence.
  • Biological or Catalytic Studies: The monopyridine derivatives listed lack reported biological activity or catalytic performance, limiting functional comparisons.

Theoretical Insights

  • Coordination Chemistry: Bipyridine ligands are well-known for forming stable complexes with transition metals (e.g., Ru, Fe). The hydroxymethyl group in [3,3'-Bipyridin]-4-ylmethanol could act as a hydrogen-bond donor, enhancing substrate binding in catalytic systems .
  • Drug Design: Methanol-substituted pyridines often serve as intermediates in drug synthesis. The bipyridine scaffold may offer novel pharmacophore geometries compared to monopyridine systems .

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